molecular formula C22H23BrN2O4 B12472629 2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate

2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12472629
M. Wt: 459.3 g/mol
InChI Key: YXXFFGHBJXRDEU-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic amine, a pyrrolidine ring, and a carboxylate ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the brominated aromatic amine and the pyrrolidine ring. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate
  • 2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.

Properties

Molecular Formula

C22H23BrN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

[2-(4-bromo-2-methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23BrN2O4/c1-14-3-5-16(6-4-14)11-25-12-17(10-21(25)27)22(28)29-13-20(26)24-19-8-7-18(23)9-15(19)2/h3-9,17H,10-13H2,1-2H3,(H,24,26)

InChI Key

YXXFFGHBJXRDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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